N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazinyl}carbonothioyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a phenylacetamide group, a hydrazino group, and a chlorinated phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Preparation of 4-chloro-3,5-dimethylphenoxyacetic acid: This is achieved by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Formation of the hydrazide: The 4-chloro-3,5-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Acylation: The hydrazide is acylated with phenylacetyl chloride to form the intermediate compound.
Thioylation: Finally, the intermediate compound is reacted with carbon disulfide to yield N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-4-fluorobenzamide
- (2E)-N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-3-(2-chlorophenyl)acrylamide
Uniqueness
N-({2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}carbonothioyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H20ClN3O3S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-12-8-15(9-13(2)18(12)20)26-11-17(25)22-23-19(27)21-16(24)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,22,25)(H2,21,23,24,27) |
InChI Key |
VYXXTVJOUJXXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.